molecular formula C15H24O5 B12339067 Tert-butyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate CAS No. 70939-77-4

Tert-butyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

Cat. No.: B12339067
CAS No.: 70939-77-4
M. Wt: 284.35 g/mol
InChI Key: RXJZDLSKSHGPLY-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate is a compound that combines two distinct functional groups: a tert-butyl ester and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

For the synthesis of oxiran-2-ylmethyl 2-methylprop-2-enoate, the process involves the reaction of 2-methylprop-2-enoic acid with oxiran-2-ylmethanol. This reaction is typically catalyzed by a base such as sodium hydroxide and carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of these compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane group can undergo oxidation to form diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

Chemistry

In polymer chemistry, tert-butyl 2-methylprop-2-enoate is used as a monomer for the synthesis of polymers with specific properties. The oxirane group in oxiran-2-ylmethyl 2-methylprop-2-enoate allows for further functionalization, making it a versatile building block for advanced materials.

Biology and Medicine

These compounds are investigated for their potential use in drug delivery systems due to their ability to form stable esters and their reactivity towards nucleophiles. The oxirane group is particularly useful in the synthesis of bioactive molecules.

Industry

In the industrial sector, these compounds are used in the production of coatings, adhesives, and sealants. Their reactivity and ability to form cross-linked networks make them valuable in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of these compounds is largely dependent on their functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the oxirane group can react with nucleophiles to form various substituted products. These reactions are facilitated by the presence of catalysts or specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylprop-2-enoate
  • Ethyl 2-methylprop-2-enoate
  • Propyl 2-methylprop-2-enoate

Uniqueness

Tert-butyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to the presence of both a tert-butyl ester and an oxirane group. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler esters or oxiranes alone.

Properties

CAS No.

70939-77-4

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H14O2.C7H10O3/c1-6(2)7(9)10-8(3,4)5;1-5(2)7(8)10-4-6-3-9-6/h1H2,2-5H3;6H,1,3-4H2,2H3

InChI Key

RXJZDLSKSHGPLY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1CO1.CC(=C)C(=O)OC(C)(C)C

Related CAS

70939-77-4

Origin of Product

United States

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